molecular formula C13H24N2O B042979 1,3-Dicyclohexylurea CAS No. 2387-23-7

1,3-Dicyclohexylurea

Cat. No.: B042979
CAS No.: 2387-23-7
M. Wt: 224.34 g/mol
InChI Key: ADFXKUOMJKEIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclohexylurea (DCU, C₁₃H₂₄N₂O, MW 224.34) is a urea derivative with two cyclohexyl substituents on the nitrogen atoms . It is a well-known byproduct of peptide synthesis when N,N′-dicyclohexylcarbodiimide (DCC) is used as a coupling agent . DCU is also a potent inhibitor of soluble epoxide hydrolase (sEH), with a Kᵢ of ~30 nM, and has been implicated in modulating cardiovascular and inflammatory pathways . Its presence in human serum and cerebrospinal fluid (CSF) has been reported, though endogenous sources remain under investigation .

Chemical Reactions Analysis

1,3-Dicyclohexylurea undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

DCU is recognized as a selective and potent inhibitor of sEH, an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation. The inhibition of sEH by DCU leads to increased levels of EETs, promoting vasodilation and reducing blood pressure in hypertensive models.

  • Case Study: In spontaneously hypertensive rats, DCU demonstrated significant antihypertensive effects when administered intraperitoneally. A study developed a nanosuspension formulation of DCU to overcome its poor aqueous solubility, facilitating oral and intravenous dosing while maintaining effective plasma levels above the sEH IC50 threshold .
Formulation Type Administration Route Efficacy
NanosuspensionOral/IntravenousEffective in maintaining plasma levels for antihypertensive action

Pharmacokinetic Studies

Pharmacokinetic (PK) studies have been critical in evaluating the absorption and distribution of DCU. Research indicates that while oral dosing presents challenges due to low bioavailability, subcutaneous administration has shown promise in achieving sustained therapeutic levels.

  • Findings: A study concluded that subcutaneous delivery of DCU nanosuspension was suitable for future pharmacokinetic/pharmacodynamic (PK/PD) studies, providing better coverage compared to oral routes .

Toxicological Assessments

While primarily studied for its pharmacological benefits, DCU's environmental and toxicological implications have also been examined. It is noted that DCU is not a naturally occurring metabolite and is primarily detected in individuals exposed to it or its derivatives .

  • Environmental Impact: Research has highlighted the potential risks associated with chemicals like DCU in hydraulic fracturing fluids, where it was identified as an intermediate compound. The toxicity profiles of such compounds are critical for assessing their environmental persistence and potential health risks .

Synthesis and Derivative Studies

The synthesis of DCU and its derivatives has been explored for various applications beyond pharmacology. For example, studies have focused on creating new derivatives with enhanced properties for specific applications.

  • Synthesis Case Study: The preparation of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been documented, showcasing the versatility of DCU as a precursor for developing novel compounds with targeted biological activities .

Summary of Findings

The applications of this compound extend across multiple domains within scientific research:

  • Pharmacological Use: As a selective sEH inhibitor with significant antihypertensive effects.
  • Toxicological Relevance: Understanding its environmental impact and potential health risks associated with exposure.
  • Synthetic Versatility: Serving as a foundation for developing new chemical entities with enhanced biological activities.

Mechanism of Action

The primary mechanism of action of 1,3-dicyclohexylurea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids, which are biologically active metabolites of arachidonic acid. By inhibiting this enzyme, this compound increases the levels of epoxyeicosatrienoic acids, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural and functional differences between DCU and related compounds:

Compound Structure Molecular Formula Key Properties Applications/Activity
1,3-Dicyclohexylurea (DCU) Two cyclohexyl groups on urea nitrogen C₁₃H₂₄N₂O - sEH inhibitor (Kᵢ ≈ 30 nM)
- Byproduct of DCC-mediated synthesis
- Detected in human biofluids
Peptide synthesis impurity; potential therapeutic agent for inflammation
3-Cyclooctyl-1,1-dimethylurea (CYCLURON) Cyclooctyl and two methyl groups on urea C₁₁H₂₂N₂O - Herbicide
- Lower steric hindrance than DCU
Agricultural use
1-(2-Chlorophenyl)-3-cyclohexylurea Chlorophenyl and cyclohexyl substituents C₁₃H₁₇ClN₂O - Aromatic substitution alters electronic properties Not well-characterized; potential intermediate in drug synthesis
N,N′-Diphenylurea (DPU) Two phenyl groups on urea C₁₃H₁₂N₂O - Higher solubility in organic solvents
- Known herbicide
Herbicide; chemical intermediate
1,3-Diethyl-1,3-diphenylurea Ethyl and phenyl substituents C₁₇H₂₀N₂O - Melting point: 73–75°C
- Soluble in acetone, ethanol
Limited biological data; used in material science

Spectroscopic and Physicochemical Properties

  • NMR Data : DCU derivatives exhibit distinct ¹H-NMR shifts due to electron-withdrawing substituents (e.g., 4-bromobenzoyl in compound 5c: δ 7.82–7.25 ppm for aromatic protons ). Theoretical calculations (DFT) align with experimental spectra, confirming structural stability .
  • IR Spectra : DCU shows characteristic urea C=O stretches at ~1640 cm⁻¹, while CYCLURON’s methyl groups reduce hydrogen-bonding intensity .

Natural Occurrence and Environmental Presence

  • DCU : Identified in Portulaca oleracea and Toddalia asiatica, suggesting plant biosynthesis pathways .
  • Environmental Contaminants : DCU and cyclohexyl-3-phenylurea (CPU) are detected in tire wear leachates, though their ecological impacts are less studied than diphenylguanidine (DPG) .

Biological Activity

1,3-Dicyclohexylurea (DCU) is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase (sEH). This article provides an overview of the pharmacological properties, mechanisms of action, and relevant case studies regarding the biological activity of DCU.

DCU functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are metabolites derived from arachidonic acid and are known to have significant effects on cardiovascular and renal functions. The inhibition of sEH by DCU leads to increased levels of EETs, which possess vasodilatory properties that help maintain vascular tone, particularly in renal and coronary arteries .

Pharmacokinetics and Formulation

Due to its poor aqueous solubility, DCU poses challenges for effective dosing in vivo. Research has demonstrated that a nanosuspension formulation of DCU can enhance its bioavailability and pharmacokinetic profile. In studies involving spontaneously hypertensive rats, intraperitoneal administration of DCU resulted in significant reductions in systemic blood pressure. The pharmacokinetic evaluation indicated a biphasic log-linear curve with prolonged terminal half-life when administered via intravenous bolus .

Table 1: Pharmacokinetic Parameters of DCU

Administration RouteDose (mg/kg)Cmax (μg/mL)Tmax (h)Half-life (h)
IV Bolus30.0240.5Prolonged
Oral Suspension30Variable2Extended
Nanosuspension10-30ImprovedVariableImproved

Study 1: Anti-Hypertensive Effects

A study conducted on spontaneously hypertensive rats demonstrated that DCU effectively lowered blood pressure when administered intraperitoneally. The mechanism was linked to the inhibition of sEH, leading to increased EET levels. This study highlighted the potential of DCU as a therapeutic agent for hypertension .

Study 2: Biodegradation and Toxicity Assessment

In environmental studies, DCU was identified as a metabolite in hydraulic fracturing fluids. Research indicated that while DCU exhibits biological activity in mammalian systems, its presence in environmental samples raised concerns regarding toxicity and ecological impact. The compound was shown to affect microbial communities and posed risks related to cytotoxicity and genotoxicity in aquatic environments .

Toxicological Profile

The toxicological assessment of DCU indicates potential risks associated with its use, particularly in environmental contexts. Studies have shown that exposure to DCU can lead to significant cytotoxic effects on various cell types. For instance, research involving freshwater species demonstrated that DCU could cause DNA damage and chromosomal aberrations .

Table 2: Toxicological Effects of DCU

Study FocusOrganismEffect Observed
CytotoxicityNile tilapiaDNA damage and chromosomal aberrations
Microbial ImpactFreshwater microbesAltered community composition
Developmental ToxicitySnailsImpaired embryo development

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Dicyclohexylurea, and how do they influence experimental design?

  • Answer : this compound (C₁₃H₂₄N₂O; molecular weight: 224.34 g/mol) is a solid with a melting point of 232–233°C. Its low solubility in water and ethanol necessitates dissolution in dimethyl sulfoxide (DMSO) with gentle warming (≥4.53 mg/mL). Researchers must account for its stability at -20°C during storage and use inert atmospheres to prevent degradation in synthetic workflows. Structural characterization via NMR (¹H/¹³C) and X-ray crystallography confirms the planar urea core and cyclohexyl chair conformations .

Q. How does this compound inhibit soluble epoxide hydrolase (sEH), and what experimental assays validate this activity?

  • Answer : this compound binds competitively to sEH’s catalytic site with a Kᵢ of ~30 nM, blocking hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs). Validation involves:

  • Fluorometric assays : Using cyano(2-methoxynaphthalen-6-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate as a substrate.
  • IC₅₀ determination : Kinetic measurements under physiological pH (7.4) and temperature (37°C).
  • Selectivity screening : Testing against related hydrolases (e.g., microsomal epoxide hydrolase) to confirm specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing and dissolution due to dust formation.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN 3077, Class 9 environmental hazard).
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .

Q. What synthetic routes are commonly employed to produce this compound?

  • Answer : The primary method involves:

Carbodiimide-mediated coupling : Reacting cyclohexylamine with 1,1’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Yields typically range from 60–75%, with purity confirmed via HPLC (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in detecting this compound in human serum samples?

  • Answer : Contradictions arise from variable concentrations (≤10 μg/L) and sporadic occurrence. Mitigation strategies include:

  • Isotope dilution : Using deuterated this compound as an internal standard in LC-MS/MS.
  • Contamination controls : Screening lab materials (e.g., plasticware) for synthesis byproducts.
  • Multi-center validation : Replicating findings across independent cohorts to distinguish endogenous production from artifacts .

Q. What computational methods predict the electronic and spectroscopic properties of this compound derivatives?

  • Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and dipole moments for derivatives like 1-(4-bromobenzoyl)-1,3-dicyclohexylurea.
  • Molecular docking : Simulates binding affinities to sEH using AutoDock Vina.
  • Retention index (RI) modeling : Predicts HPLC elution times via algorithms trained on structural descriptors (e.g., Ecom50 values) .

Q. What experimental evidence supports endogenous biosynthesis of this compound in mammals?

  • Answer : Hypothesis-driven approaches include:

  • Isotopic labeling : Administering ¹³C-cyclohexylamine to rodents and tracking incorporation via high-resolution mass spectrometry.
  • Metabolomic profiling : Comparing DCU levels in wild-type vs. sEH-knockout models to identify enzymatic pathways.
  • Cross-species analysis : Detecting DCU in plants (e.g., Portulaca oleracea) and mammals to trace conserved biosynthetic routes .

Q. How does this compound’s inhibition of sEH intersect with cancer metastasis pathways?

  • Answer : sEH inhibition elevates EETs, which enhance tumor angiogenesis and metastasis in rodent models. Researchers should:

Assay metastatic potential : Use tail-vein injection models (e.g., B16F10 melanoma cells in mice) treated with DCU.

Biomarker profiling : Measure plasma EETs (e.g., 14,15-EET) and pro-metastatic cytokines (IL-6, VEGF) via ELISA.

Dose-response studies : Establish thresholds where DCU’s anti-inflammatory effects outweigh pro-metastatic risks .

Q. What analytical techniques differentiate this compound from structural analogs in complex matrices?

  • Answer :

  • High-resolution mass spectrometry (HR-MS) : Resolves exact mass differences (e.g., DCU vs. 1,3-diphenylurea; Δm/z = 12.07).
  • Tandem MS/MS : Fragmentation patterns (e.g., loss of cyclohexyl groups at m/z 224 → 98).
  • Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of cyclohexyl protons in urea derivatives .

Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Strategies include:
  • Prodrug design : Synthesizing ester derivatives to enhance aqueous solubility.
  • Nanoparticle encapsulation : Using liposomes or PLGA nanoparticles to improve bioavailability.
  • Pharmacokinetic (PK) modeling : Measuring plasma half-life (t₁/₂) and tissue distribution in rodents via LC-MS/MS .

Properties

IUPAC Name

1,3-dicyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062366
Record name 1,3-Dicyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Dicyclohexylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15765
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2387-23-7
Record name N,N′-Dicyclohexylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2387-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicyclohexylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dicyclohexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dicyclohexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-dicyclohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dicyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dicyclohexylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DICYCLOHEXYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV7823VVIM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Fmoc-arginine(PMC)—OH AA3 (3.83 g, 5.0 mmol) and HOBT (0.76 g, 5.0 mmol) were combined in acetonitrile (100 mL) and benzylamine (0.54 g, 5.0 mmol) was added dropwise at about rt, followed by DCC (2.06 g, 10.0 mmol) and stirred for about 16 h. A solid was filtered and the filtrate was evaporated in vacuo to an oil, which was then dissolved in ethyl acetate (100 mL) and washed with saturated NaHCO3 (2×), brine (2×), then dried (Na2SO4) and evaporated in vacuo to a solid, which was triturated with hexane (2×) to give a solid (impure with dicyclohexylurea). A portion of this solid (1.17 g, 1.25 mmol) was dissolved in acetonitrile (30 mL), diethyl amine (1.5 mL) was added and the reaction was stirred at about rt for about 1 h. The solution was then evaporated in vacuo to a solid, which was triturated with hexane (2×). The solution was then evaporated in vacuo to a solid, which was then combined in ACN (25 mL) with Fmoc-3,4difluorophenylalanine (0.53 g, 1.25 mmol) and HOBT (0.19 g, 1.25 mmol). DIC (0.32 g, 2.5 mmol) was added and the reaction was stirred at about rt for about 16 h. Fmoc-protected dipeptide was filtered (0.77 g) and stirred in ACN (30 mL) with diethyl amine (1.5 mL) for about 2.5 h. The reaction was evaporated in vacuo to an oil, which was triturated with hexane (3×) to the white solid AA4.
[Compound]
Name
Fmoc-arginine(PMC)—OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Name
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A portion (10.3g= 0.05 mole) of dicyclohexylcarbodiimide (DCC) was added dropwise under stirring at 0° C. to a solution of N-Boc-glycyl-L-proline prepared in accordance with the method described in J. Chem. Soc. (C), 954 (1969) (27.2g= 0.1 mole) in dried THF (100ml) and the reaction mixture was kept under continuous stirring for 45 minutes. To the filtrate obtained by filtering-off of dicyclohexyl urea precipitated in the mixture, was added at 0° C. a solution of 7-amino-4-methylcoumarin (8.75g= 0.05 mole) in dimethylformamide (DMF) (60ml). After standing overnight at room temperature, the reaction mixture was concentrated in vacuo to give a residue which was dissolved in ethyl acetate (300ml.). The solution was washed successively with 1 N hydrochloric acid, aqueous 5% sodium bicarbonate and water, dried with anhydrous magnesium sulfate, and concentrated in vacuo. The residue was recrystallized from a binary mixture of ethyl acetate (150ml) and n-hexance (70ml) to give 20.1g (yield, 93.4%) of crystalline 7-(n-BOC-glycyl-L-prolyl)-amino-4-methylcoumarin.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
N-Boc-glycyl-L-proline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of hydrocortisone (3.62 g, 0.01 mole) and N,N-(N'-methyl-3'-azapentamethylene)succinamic acid (2.00 g, 0.01 mole) in 15 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.00 g, 0.01 mole). After stirring the reaction mixture 10 minutes, 25 ml dichloromethane was added to it to keep the suspension, which had resulted, sufficiently fluid for stirring. After stirring overnight, the reaction was filtered. The residue was washed twice with CH2Cl2 and air dried to give 1.65 g (84% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to give a light brown foam which was in turn triturated 2 hours with 10 ml CH2Cl2 to give a suspension which was filtered. The residue was dried in the vacuum oven 3 hours at 40° C. after a preliminary NMR showed contamination of the product with CH2Cl2. The resulting finely crystalline, off-white powder was the desired product: 2.70 g, 51% yield; mp 159°-163° C.; NMR (DMSO-d6) δ5.53 (s, 1, O=C-CH=C-), 5.32 (m, 1, C-OH), 4.91 (ABq, 2, JAB=17 Hz, ΔνAB =18 Hz, O=C-CH2 -O), 4.29 (m, 2, CH-OH), 3.41 (m, 8, -N(CH2CH2)N-), 2.59 (s, 3, N-CH3), 1.37 (s, 3, C-CH3), 0.78 (s, 3, C-CH3), 2.7-0.8 (m, 21, CH, CH2); IR (KBr) 3400 cm-1 (s) (OH), 1730 cm-1 and 1710 cm-1 (s) (C-C=O and O-C=O) and 1640 and 1615 cm-1 (s) (O=C-CH=C, N-C=O); [α]24D=+122° (C=0.5, dioxane); TLC (silica gel, MeOH) Rf 0.27.
Name
hydrocortisone
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(N'-methyl-3'-azapentamethylene)succinamic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of hydrocortisone (10 g, 0.028 mole) and N,N-(3'-oxapentamethylene)succinamic acid (5.16 g, 0.028 mole) in 50 ml pyridine was added dicyclohexylcarbodiimide (5.67 g, 0.028 mole). After the reaction was stirred 10 minutes, 50 ml CH2Cl2 was added to it to keep the suspension, which had formed, sufficiently fluid for stirring. The reaction was stirred overnight then filtered to give a residue of dicyclohexylurea which weighed 4.51 g (83% yield) and a filtrate which was concentrated in vacuo to a light off-white foam. The foam was in turn triturated (25 ml CH2Cl2, 3 hours) then filtered to give a residue weighing 6.4 g and a filtrate which was concentrated in vacuo to 10.4 g. The 10.4 g was in turn triturated (100 ml MeOH, overnight) then filtered to give a residue weighing 4.3 g. The residue was recrystallized from 200 ml EtOH to give a fine white crystalline product, which, after it was dried in vacuo (35° C., 2 hours), weighed 3.4 g: mp 223°-225° C.; NMR (DMSO-d6) δ5.55 (s, 1, O=C--CH=), 5.33 (s, 1, OH), 4.93 (ABq, 2, JAB=19 Hz, ΔνAB =19 Hz, O=C--CH2 --O), 4.28 (m, 2, CHOH), 3.50 (m, 8, N(CH2CH2)2O), 2.62 (s, 4, OCCH2CH2CO), 1.38 (s, 3, C--CH3), 0.78 (s, 3, C--CH3), 2.9-0.8 (m, 17, CH, CH2- ; IR (KBr) 3500-3300 cm-1 (s) (OH), 1710, 1660 and 1610 cm-1 (s) (C=O); [α]25D=+131, (C=0.5, dioxane); TLC (silica gel), 10% MeOH/Et2O) Rf 0.29.
Name
hydrocortisone
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-(3'-oxapentamethylene)succinamic acid
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods V

Procedure details

To a solution of hydrocortisone (5 g, 0.014 mole) and N,N-di-n-propylsuccinamic acid (2.78 g, 0.014 mole) in 25 ml pyridine at room temperature was added dicyclohexylcarbodiimide (2.85 g, 0.014 mole). After the reaction was stirred 10 minutes, 25 ml dichloromethane was added to it to keep the suspension which had formed sufficiently fluid for stirring. After the reaction was stirred overnight, it was filtered. The residue was washed twice with CH2Cl2 and dried in the air to give 2.46 g (91% yield) dicyclohexylurea. The filtrate was concentrated in vacuo to a residue which was dissolved in 25 ml hot THF. After the THF solution was filtered while hot, the resulting filtrate was diluted to 150 ml with Et2O. The product crystallized overnight and was filtered and dried to give 3.49 g of light brown crystals, which a preliminary NMR showed to be contaminated with solvent. The crystals were dried in vacuo (50° C., 2 hours) to give 2.81 g (37% yield) of the desired product: mp 157°-162° C.; NMR (CDCl3) δ5.64 (s, 1, O=C-CH=), 4.98 (m, 2, O=C-CH2O), 4.46 (m, 1, CHOH), 3.8-4.2 (m, 2, OH), 3.24 (t, 4, J=7 Hz, N CH2), 2.70 (s, 4, OCCH2CH2CO), 1.46 (s, 3, C-CH3), 0.96 (s, 3, C-CH3), 0.94 (m, 6, N(CH2CH2CH3)2), 2.9-0.8 (m, 21, CH, CH2); TLC (silica gel, 10% MeOH/Et2O) Rf 0.56; [α]25D=+127° (C=0.5, dioxane); IR (KBr) 3400 cm-1 (s) (OH), 1730, 1710, 1640 and 1610 cm-1 (s) (C=O).
Name
hydrocortisone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dicyclohexylurea
Reactant of Route 2
Reactant of Route 2
1,3-Dicyclohexylurea
Reactant of Route 3
Reactant of Route 3
1,3-Dicyclohexylurea
Reactant of Route 4
Reactant of Route 4
1,3-Dicyclohexylurea
Reactant of Route 5
Reactant of Route 5
1,3-Dicyclohexylurea
Reactant of Route 6
Reactant of Route 6
1,3-Dicyclohexylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.